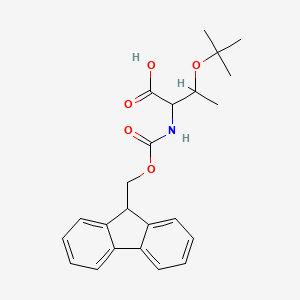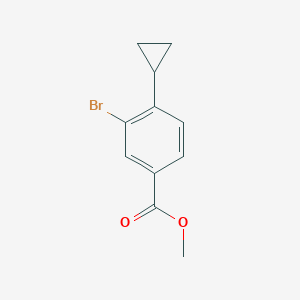
Calcium Chloride
Vue d'ensemble
Description
Calcium Chloride, also known as this compound, is an inorganic compound with the chemical formula CaCl₂. It is a white crystalline solid at room temperature and is highly soluble in water. This compound is widely used in various industries due to its hygroscopic nature, which means it can absorb moisture from the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium Chloride can be synthesized through several methods:
Reaction of Calcium Carbonate with Hydrochloric Acid: This method involves reacting calcium carbonate (CaCO₃) with hydrochloric acid (HCl) to produce calcium dichloride, water, and carbon dioxide[ \text{CaCO}_3 + 2\text{HCl} \rightarrow \text{CaCl}_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Directly from Limestone: This compound can also be produced directly from limestone (CaCO₃) by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, calcium dichloride is often produced as a by-product of the Solvay process, which is used for the manufacture of soda ash (sodium carbonate). The process involves the reaction of sodium chloride, ammonia, and carbon dioxide in water, resulting in the formation of sodium carbonate and calcium dichloride .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium Chloride undergoes various chemical reactions, including:
Oxidation and Reduction: this compound does not typically undergo oxidation or reduction reactions due to its stable ionic nature.
Substitution Reactions: It can participate in substitution reactions where chloride ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with calcium dichloride include:
Sulfuric Acid (H₂SO₄): Reacts with calcium dichloride to form calcium sulfate (CaSO₄) and hydrochloric acid (HCl).
Sodium Carbonate (Na₂CO₃): Reacts with calcium dichloride to form calcium carbonate (CaCO₃) and sodium chloride (NaCl).
Major Products
The major products formed from reactions involving calcium dichloride include calcium sulfate, calcium carbonate, and hydrochloric acid .
Applications De Recherche Scientifique
Calcium Chloride has a wide range of applications in scientific research:
Chemistry: Used as a desiccant to remove moisture from gases and liquids. It is also used in the preparation of calcium salts.
Biology: Employed in molecular biology for the transformation of cells and as a component in buffers.
Medicine: Used in the treatment of hypocalcemia (low calcium levels) and as an antidote for magnesium intoxication.
Industry: Utilized in the production of concrete, as a de-icing agent, and in the food industry as a firming agent .
Mécanisme D'action
Calcium Chloride dissociates in water to provide calcium (Ca²⁺) and chloride (Cl⁻) ions. These ions are essential for various physiological processes. Calcium ions play a crucial role in muscle contraction, nerve function, and blood clotting. Chloride ions help maintain osmotic balance and are involved in the production of hydrochloric acid in the stomach .
Comparaison Avec Des Composés Similaires
Calcium Chloride can be compared with other calcium salts such as:
Calcium Carbonate (CaCO₃): Unlike calcium dichloride, calcium carbonate is insoluble in water and is commonly used as a dietary calcium supplement and antacid.
Calcium Sulfate (CaSO₄): Used in the construction industry as plaster of Paris and in the food industry as a coagulant.
Calcium Hydroxide (Ca(OH)₂):
This compound is unique due to its high solubility in water and its hygroscopic nature, making it highly effective as a desiccant and de-icing agent.
Propriétés
| Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. | |
Numéro CAS |
14639-81-7 |
Formule moléculaire |
CaCl2 |
Poids moléculaire |
110.98 g/mol |
Nom IUPAC |
calcium;dichloride |
InChI |
InChI=1S/Ca.2ClH/h;2*1H/q+2;;/p-2 |
Clé InChI |
UXVMQQNJUSDDNG-UHFFFAOYSA-L |
Impuretés |
The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |
SMILES canonique |
[Cl-].[Cl-].[Ca+2] |
Point d'ébullition |
1935 °C 1670 °C |
Color/Form |
White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |
Densité |
2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |
melting_point |
775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |
Description physique |
Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |
Numéros CAS associés |
10043-52-4 (Parent) 10035-04-8 (dihydrate) |
Solubilité |
Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














